4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde CAS 335318-29-1
4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde CAS 335318-29-1
An In-depth Technical Guide to 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde: Synthesis, Reactivity, and Applications in Medicinal Chemistry
Abstract
4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde (CAS 335318-29-1) is a functionalized heterocyclic compound of significant interest to the fields of medicinal chemistry and drug discovery. Its structural framework, featuring a pyrimidine core with strategically placed amino, carbaldehyde, and benzylsulfanyl groups, presents a versatile scaffold for the synthesis of complex, biologically active molecules. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a detailed proposed synthesis pathway, an exploration of its chemical reactivity, and a discussion of its potential applications as a key intermediate in the development of therapeutic agents, particularly kinase inhibitors. The protocols and insights presented herein are synthesized from established chemical principles and literature precedents for closely related analogues, offering a robust resource for researchers in organic synthesis and pharmaceutical development.
Introduction: The 4-Aminopyrimidine-5-carbaldehyde Scaffold
The pyrimidine ring is a fundamental heterocyclic motif found in a vast array of biologically active compounds, including nucleobases (cytosine, thymine, uracil) and numerous pharmaceuticals.[1] Derivatives of the pyrimidine core are known to possess a wide spectrum of therapeutic properties, including antibacterial, anti-inflammatory, antitumor, and antiviral activities.[1][2]
The 4-amino-2-substituted-pyrimidine-5-carbaldehyde scaffold is particularly valuable. It combines three key functional groups poised for selective modification:
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A nucleophilic 4-amino group: Can participate in cyclization, amidation, and substitution reactions.
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An electrophilic 5-carbaldehyde group: A versatile handle for forming Schiff bases, undergoing aldol condensations, Wittig reactions, or reduction to a hydroxymethyl group.
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A 2-thioether linkage: The sulfur atom can be oxidized, and the entire benzylsulfanyl group can act as a leaving group or be modified to tune steric and electronic properties.
This trifecta of functionality makes compounds like 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde powerful building blocks for constructing libraries of complex molecules, particularly for screening against therapeutic targets like protein kinases. The closely related analogue, 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde, has been identified as a key intermediate in the synthesis of Akt kinase inhibitors for cancer treatment and p38 MAP kinase inhibitors like Pamapimod.[3][4] This precedent strongly supports the potential of the title compound in similar drug discovery programs.
Physicochemical and Safety Profile
Quantitative data for CAS 335318-29-1 is not widely published. The following table summarizes key properties, with some values estimated based on its structure and data from its methylthio analogue (CAS 770-31-0).[5]
| Property | Value | Source/Note |
| CAS Number | 335318-29-1 | - |
| Molecular Formula | C₁₂H₁₁N₃OS | - |
| Molecular Weight | 245.30 g/mol | Calculated |
| Appearance | Expected to be a light yellow or off-white solid | Inferred from analogue[4] |
| IUPAC Name | 4-amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | - |
| Solubility | Expected to be soluble in DMSO, DMF, and chlorinated solvents | Common for organic intermediates |
| Storage | Store at 2-8°C under an inert atmosphere, protected from light | Inferred from analogue[6] |
Safety Information: While a specific MSDS for this compound is not available, analogues with the 4-aminopyrimidine scaffold are typically associated with standard handling precautions for fine chemicals. Based on the methylthio analogue, the following hazard statements may apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Proposed Synthesis Pathway
Synthesis Workflow Diagram
Caption: Proposed one-pot synthesis of the target compound.
Detailed Experimental Protocol (Adapted)
This protocol is adapted from the reported synthesis of 4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde.[3] Causality: The reaction proceeds through a sequence of a Claisen-type condensation to form a sodium enolate, followed by a cyclocondensation with the S-benzylisothiourea to build the pyrimidine ring. The final step is the acid-catalyzed hydrolysis of the acetal to reveal the aldehyde.
Reagents & Materials:
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Cyanaldehyde diethyl acetal
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Sodium methoxide (NaOMe)
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Methyl formate
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S-benzylisothiourea hydrochloride
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Tetrahydrofuran (THF), anhydrous
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Ethanol (EtOH)
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Deionized Water
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Hydrochloric acid (HCl)
Step-by-Step Procedure:
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Step 1: Formation of the Formyl Intermediate.
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In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve cyanaldehyde diethyl acetal (1.0 eq) in anhydrous THF.
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Cool the solution to 10-15°C in an ice-water bath.
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Add sodium methoxide (1.1 eq) portion-wise, ensuring the temperature does not exceed 20°C. Stir the resulting mixture for 1.5 hours.
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Rationale: Sodium methoxide acts as a base to deprotonate the carbon alpha to the nitrile, forming a nucleophilic carbanion.
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Maintaining the temperature at 10-20°C, slowly add a solution of methyl formate (1.1 eq) in anhydrous THF dropwise.
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Allow the reaction to stir for 6-8 hours while warming to room temperature. The formation of a precipitate is expected.
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Rationale: The carbanion attacks the electrophilic carbonyl of methyl formate in a Claisen-type condensation to generate the sodium salt of the β-formyl nitrile.
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Step 2: Cyclocondensation.
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Add S-benzylisothiourea hydrochloride (1.0 eq) to the reaction mixture.
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Heat the mixture to 60-65°C and maintain for 5-7 hours. Monitor the reaction by TLC or LC-MS.
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Rationale: The thiourea derivative undergoes a cyclocondensation reaction with the 1,3-dicarbonyl equivalent formed in situ, constructing the 4-amino-2-thiopyrimidine ring system. The diethyl acetal group is retained at this stage.
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Step 3: Hydrolysis and Isolation.
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After the reaction is complete, cool the mixture to room temperature and remove the THF under reduced pressure.
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To the residue, add a sufficient volume of water and adjust the pH to ~2-3 with concentrated HCl.
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Stir the mixture vigorously at room temperature for 2-4 hours to facilitate the hydrolysis of the acetal to the carbaldehyde.
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Rationale: The acidic environment protonates the acetal oxygens, making them good leaving groups and allowing for the formation of the aldehyde.
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Neutralize the mixture carefully with a saturated sodium bicarbonate solution to a pH of ~7-8.
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Extract the aqueous layer three times with ethyl acetate or dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
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Concentrate the solvent under reduced pressure to yield the crude product.
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Step 4: Purification.
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The crude solid can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde as a solid.
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Chemical Reactivity and Derivatization Potential
The title compound is a versatile synthetic intermediate due to its multiple reactive sites. The following diagram illustrates key transformations that enable its use as a scaffold in library synthesis.
Caption: Key derivatization pathways for the title compound.
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Reactions at the Aldehyde: The carbaldehyde group is a prime site for modification. It can readily undergo reductive amination with primary or secondary amines to introduce diverse side chains, a common strategy in medicinal chemistry for exploring the SAR of a scaffold. It is also susceptible to Wittig olefination to form alkenes and various condensation reactions to build larger, conjugated systems.[7][8] Simple reduction with sodium borohydride would yield the corresponding (4-amino-2-(benzylsulfanyl)pyrimidin-5-yl)methanol, an intermediate used in an alternative synthesis of the methylthio analogue.[4]
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Reactions involving the Amino Group: The 4-amino group and the 5-carbaldehyde can act in concert to build fused ring systems. For example, Friedländer-type annulation reactions with ketones or β-ketoesters can be used to construct pyridopyrimidine or naphthyridine cores.[9] These fused heterocyclic systems are prevalent in kinase inhibitors, as they can effectively mimic the purine core of ATP and form key hydrogen bonds within the kinase hinge region.
Potential Applications in Drug Discovery
The primary value of 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde lies in its role as a key building block for synthesizing potential therapeutic agents.
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Kinase Inhibitors: As established by its methylthio analogue, this scaffold is ideal for generating inhibitors of protein kinases like Akt and p38 MAPK.[3][4] The pyrimidine core acts as a hinge-binding motif, while derivatization of the aldehyde allows for the introduction of substituents that can target the solvent-exposed region or induce specific conformational changes in the kinase. The benzylsulfanyl group provides a larger, more lipophilic substituent at the 2-position compared to a methylthio group, which can be used to probe deeper hydrophobic pockets within the ATP-binding site.
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Antimicrobial and Anti-inflammatory Agents: The aminopyrimidine core is a known pharmacophore in compounds with antimicrobial and anti-inflammatory properties.[2][10] The aldehyde can be converted into various hydrazones or Schiff bases, which are classes of compounds frequently reported to have potent biological activities.
Conclusion
4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde is a high-value, versatile chemical intermediate with significant potential for application in drug discovery and medicinal chemistry. While direct literature on this specific compound is sparse, a robust synthesis can be reliably adapted from established procedures for its close analogues. The strategic placement of three distinct functional handles—an aldehyde, an amino group, and a thioether—provides chemists with a powerful platform for generating molecular diversity and synthesizing complex heterocyclic systems. Its utility as a precursor to potent kinase inhibitors, in particular, marks it as a compound of considerable interest for researchers developing next-generation targeted therapies.
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